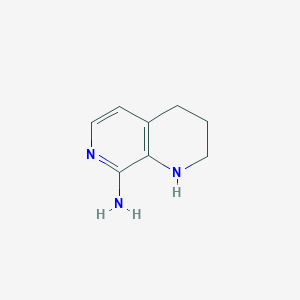

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine

Description

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine is a bicyclic amine featuring a partially saturated naphthyridine core with an amine substituent at position 6. Synthesis methods for derivatives often involve Horner-Wadsworth-Emmons reactions, yielding alkyl-substituted variants with tailored physicochemical properties . Characterization data (e.g., $ ^1H $/$ ^{13}C $ NMR, LC-MS) confirm its purity (≥95%) and molecular weight (177.25 g/mol for the N,N-dimethyl derivative) .

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDVIJJBAQAYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC=C2)N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262427 | |

| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958254-67-6 | |

| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958254-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aza-Diels-Alder reaction, activated by a Lewis acid, can be used to synthesize 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various naphthyridine derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure : The compound features a fused ring system containing nitrogen atoms, which contributes to its biological activity. It is classified as a naphthyridine derivative, specifically designed for interactions with biological receptors.

Biological Activity : It has been identified as an antagonist of the EP4 receptor, which plays a crucial role in mediating inflammatory responses. This antagonistic action suggests potential therapeutic uses in treating various inflammatory conditions.

Therapeutic Applications

-

Inflammatory Diseases : The primary therapeutic application of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is in the treatment of inflammatory diseases such as:

- Rheumatoid Arthritis : By blocking the EP4 receptor, this compound may help reduce inflammation and pain associated with rheumatoid arthritis .

- Endometriosis : It has potential applications in managing endometriosis through its anti-inflammatory properties .

- Aortic Aneurysm and Ankylosing Spondylitis : Research indicates possible benefits in treating these conditions due to its mechanism of action on the EP4 receptor .

- Cancer Treatment : The compound shows promise in treating inflammatory breast cancer by inhibiting pathways that promote tumor growth and inflammation .

Research Applications

- Medicinal Chemistry : The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new drug candidates and therapeutic agents .

- Peptidomimetics Development : Tetrahydronaphthyridines are used as arginine mimetics in the design of integrin inhibitors. These compounds can replicate key interactions in protein binding, making them useful in developing drugs for conditions like idiopathic pulmonary fibrosis (IPF) .

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

- Aza-Diels-Alder Reaction : A common synthetic route that involves cyclization under specific conditions to yield high-purity products.

- Horner-Wadsworth-Emmons Olefination : This method has been reported to produce tetrahydronaphthyridine derivatives efficiently without extensive purification steps .

Case Study 1: EP4 Receptor Antagonism

A study explored the effects of this compound on rheumatoid arthritis models. Results indicated significant reductions in inflammation markers and improvements in joint mobility. The findings support further clinical investigations into its efficacy as a therapeutic agent for RA management .

Case Study 2: Integrin Inhibitors

Research on tetrahydronaphthyridine derivatives demonstrated their effectiveness as integrin inhibitors. These compounds were found to enhance drug permeability while maintaining lower basicity compared to traditional arginine mimetics, suggesting their potential use in targeted drug delivery systems for various fibrotic diseases .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. For instance, as an EP4 receptor antagonist, it inhibits the receptor’s activity, thereby modulating inflammatory responses. This interaction can affect various signaling pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights : The 1,7-naphthyridine scaffold’s amine positioning offers unique hydrogen-bonding interactions compared to 1,8-isomers, making it valuable for designing enzyme inhibitors .

- Synthetic Challenges: Alkylation and ketone introduction require precise control to avoid side reactions, as seen in the dihydro-naphthyridinone synthesis .

- Commercial Gaps: Limited purity data for trimethyl derivatives (e.g., N,N,6-trimethyl) highlights the need for standardized quality control in supplier offerings .

Biological Activity

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring structure containing nitrogen atoms. This configuration contributes to its distinct chemical and biological properties. The compound acts primarily as an EP4 receptor antagonist , interfering with the prostaglandin E2 (PGE2) signaling pathway, which is crucial in mediating inflammation and pain responses.

Target Receptor

The primary target of this compound is the EP4 receptor . By antagonizing this receptor, the compound can disrupt the PGE2-mediated inflammatory pathways. This action is particularly relevant for conditions characterized by chronic inflammation.

Biochemical Pathways

The antagonistic effect on the EP4 receptor leads to:

- Reduced inflammation : By blocking PGE2 from activating the EP4 receptor.

- Pain relief : Potentially beneficial in treating inflammatory pain conditions.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Rheumatoid Arthritis : Its ability to reduce inflammation makes it a candidate for managing symptoms associated with this autoimmune disease.

- Aortic Aneurysm : The modulation of inflammatory responses could be beneficial in preventing complications.

- Endometriosis : Targeting inflammatory pathways may alleviate symptoms.

- Ankylosing Spondylitis : As an inflammatory condition affecting the spine, this compound may provide symptomatic relief.

- Inflammatory Breast Cancer : Research indicates potential applications in cancer therapy due to its anti-inflammatory properties .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. Notable findings include:

Synthesis Methods

The synthesis of this compound involves several methodologies that enhance its yield and purity. Techniques such as automated continuous flow synthesis have been reported to improve efficiency in producing spirocyclic variants .

Q & A

Q. What mechanistic insights explain its transformation under oxidative conditions?

- Answer : Winterfeldt oxidation of tetrahydro-γ-carbolines proceeds via electron-deficient intermediates. Electron-withdrawing groups (e.g., NO₂) stabilize transition states, enabling efficient quinoline formation .

Methodological Tables

Q. Table 1: Comparative Yields in Synthetic Routes

Q. Table 2: Key NMR Assignments for Derivatives

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic NH₂ | 7.57 (s) | 152.1 |

| Tetrahydro-naphthyridine | 2.79 (t, J=6.1Hz) | 27.1 |

| Ethoxy groups | 1.30 (t, J=7.0Hz) | 16.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.